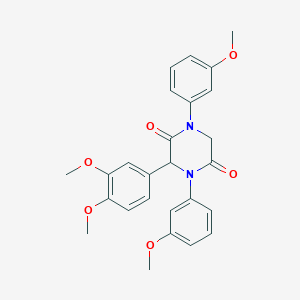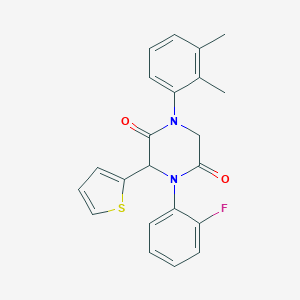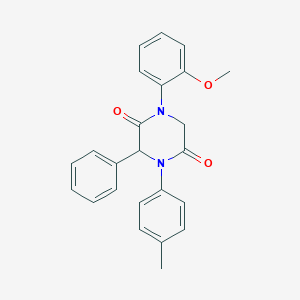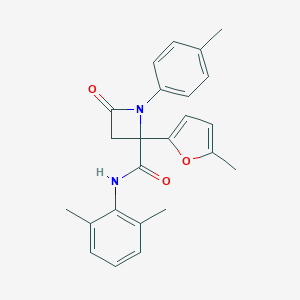
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione, also known as DPI-3290, is a chemical compound with potential applications in scientific research. It belongs to the class of piperazinedione derivatives and has been studied for its pharmacological properties.
Wirkmechanismus
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione exerts its pharmacological effects by selectively inhibiting the activity of CK2. CK2 is a serine/threonine kinase that phosphorylates a wide range of proteins involved in various cellular processes. By inhibiting CK2, this compound can modulate the activity of downstream signaling pathways and affect cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, this compound has been shown to modulate the activity of various signaling pathways involved in cellular processes such as cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. It has also been shown to have potent anti-cancer activity, making it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. In addition, its pharmacokinetic properties have not been fully characterized, which may limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione. One area of research could focus on the optimization of the synthesis method to produce higher yields of this compound with improved purity. Another area of research could focus on the characterization of the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion. Further studies could also investigate the potential of this compound as a therapeutic agent for cancer and other diseases. Finally, the role of CK2 in various cellular processes could be further elucidated using this compound as a tool.
Synthesemethoden
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione involves the reaction of 2,5-dimethoxybenzaldehyde, 4-isopropylbenzylamine, and 4-phenyl-2,5-piperazinedione in the presence of a catalyst. The reaction yields this compound as a white crystalline solid. The synthesis method has been optimized to produce high yields of this compound with purity suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione has been studied for its potential pharmacological properties. It has been found to act as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
Molekularformel |
C27H28N2O4 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)-4-phenyl-3-(4-propan-2-ylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H28N2O4/c1-18(2)19-10-12-20(13-11-19)26-27(31)28(23-16-22(32-3)14-15-24(23)33-4)17-25(30)29(26)21-8-6-5-7-9-21/h5-16,18,26H,17H2,1-4H3 |
InChI-Schlüssel |
FXMRAIRVRVORSK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242333.png)
![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242335.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242338.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242342.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)


![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)


